molecular formula C15H15BrN2O4S2 B2980208 methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448047-17-3

methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2980208
CAS No.: 1448047-17-3
M. Wt: 431.32
InChI Key: CYUVEFPZWGXZDL-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydroisoquinoline-2-carboxylate family, characterized by a bicyclic core structure with a methyl ester group at position 2 and a sulfonamido substituent at position 5. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., tert-butyl-protected derivatives) offer insights into reactivity and properties .

Properties

IUPAC Name

methyl 7-[(5-bromothiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S2/c1-22-15(19)18-7-6-10-2-3-12(8-11(10)9-18)17-24(20,21)14-5-4-13(16)23-14/h2-5,8,17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUVEFPZWGXZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized findings.

Chemical Structure and Properties

The compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. The presence of the bromothiophene and sulfonamide groups contributes to its pharmacological potential.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have shown that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 27 to 45 μmol/L against MCF7 breast cancer cells, which are comparable to doxorubicin (IC50 47.9 μmol/L) .
    • A study focused on the synthesis of related compounds indicated that modifications in the structure could enhance anticancer activity, suggesting that the sulfonamide group may play a crucial role in increasing potency .
  • Cholinesterase Inhibition :
    • The compound has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Compounds with similar structures have shown IC50 values for AChE inhibition in the range of 0.31 to 1.11 μM . This suggests that this compound may also possess similar inhibitory properties.
  • Antioxidant Activity :
    • The antioxidant potential of isoquinoline derivatives has been documented, with some exhibiting significant free radical scavenging abilities. This activity is crucial for mitigating oxidative stress-related diseases .

Data Table: Biological Activities

Activity TypeIC50 Value (μM)Reference
Cytotoxicity (MCF7)27 - 45
AChE Inhibition0.31 - 1.11
BChE InhibitionNot specified
Antioxidant ActivityVaries

Case Studies

Case Study 1: Anticancer Efficacy
In a study investigating various isoquinoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated a promising cytotoxic profile, warranting further investigation into its mechanism of action.

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds found that they could inhibit cholinesterases effectively while maintaining low toxicity to neuronal cells at concentrations up to 10 μM. This suggests a favorable therapeutic window for potential Alzheimer's treatments.

Comparison with Similar Compounds

Substituent Effects at Position 7

The 7-position is a critical site for modifying electronic and steric properties. Key analogs include:

Compound Name Substituent at Position 7 Key Properties Synthesis Yield Spectral Data (1H-NMR) Reference
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Bromo High yield (99%), orange oil 99% δ 7.38 (d, J = 8.0 Hz, 1H), 7.24 (s, 1H)
tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate Trifluoromethyl Oil, 95% purity N/A δ 7.55 (d, J = 8.0 Hz, 1H), 7.42 (s, 1H)
tert-Butyl 7-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 2-Methoxyphenyl 57% yield, colorless oil 57% δ 7.30–7.25 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H)
Methyl 7-(5-bromothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Target) 5-Bromothiophene-2-sulfonamido Hypothesized lower solubility due to sulfonamido group N/A Expected downfield shifts for NH and aromatic protons N/A

Key Observations :

  • Electron-Withdrawing Groups : Bromo and trifluoromethyl substituents enhance electrophilicity at the 7-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Sulfonamido vs. Aryl Groups : The sulfonamido group in the target compound introduces hydrogen-bonding capacity, which is absent in tert-butyl-protected aryl analogs. This may improve solubility or target binding in biological systems .

Physicochemical Properties

  • Solubility : tert-Butyl esters (e.g., 7c, 7d) are typically oils, while sulfonamido derivatives may crystallize due to hydrogen bonding. For example, Compound 8b (a sulfonamido analog) is a white solid .

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